molecular formula C10H8N4O2 B3970363 4-(Dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile

4-(Dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B3970363
M. Wt: 216.20 g/mol
InChI Key: PVISTEGVDYRVEM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes a dimethylamino group, a nitro group, and two cyano groups attached to a benzene ring

Preparation Methods

The synthesis of 4-(Dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile can be achieved through several routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with nitromethane in the presence of a base to form 4-(dimethylamino)-5-nitrobenzaldehyde. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(Dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions. .

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, iron powder, and methyl iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its potential as a ligand for certain biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Similar compounds to 4-(Dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-(dimethylamino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-13(2)9-3-7(5-11)8(6-12)4-10(9)14(15)16/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVISTEGVDYRVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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